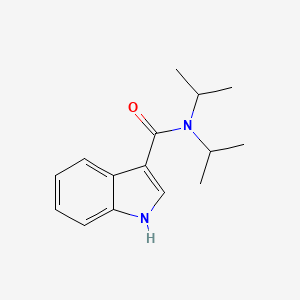

N,N-Diisopropyl-1H-indole-3-carboxamide

Description

BenchChem offers high-quality N,N-Diisopropyl-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diisopropyl-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFREVDAPBWYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Indole-3-Carboxamide Derivatives as Cannabinoid Receptor Agonists

Executive Summary

This technical guide provides a comprehensive analysis of indole-3-carboxamide derivatives , a structural class of high-affinity synthetic cannabinoid receptor agonists (SCRAs). Originally developed to explore the endocannabinoid system (ECS), these compounds—typified by scaffolds such as MMB-2201 and 5F-MDMB-PICA —have bifurcated into two distinct fields: potential therapeutic agents for neuropathic pain (via biased signaling) and illicit New Psychoactive Substances (NPS).

This document is designed for drug discovery professionals. It moves beyond basic descriptions to detail the structure-activity relationships (SAR) , biased signaling mechanisms , and validated synthetic protocols required to manipulate this scaffold for therapeutic index optimization.

Structural Architecture & SAR Analysis

The transition from early naphthoylindoles (e.g., JWH-018) to carboxamides was driven by the need to improve metabolic stability and evade legislative controls. The indole-3-carboxamide scaffold consists of four modular zones, each critical for receptor affinity and functional efficacy.

The Pharmacophore Map

The following diagram illustrates the modular SAR of the indole-3-carboxamide scaffold.

Caption: Modular SAR breakdown of the indole-3-carboxamide scaffold highlighting key regions for modification.

Critical SAR Insights

-

The Linker (C3): The carbonyl oxygen of the amide acts as a critical hydrogen bond acceptor with Lys192 (CB1) or Lys109 (CB2). Unlike the ketone linker in JWH compounds, the amide provides greater hydrolytic stability but introduces a chiral center in the head group.

-

The Head Group: The incorporation of amino acid esters (e.g., L-valine or L-tert-leucine methyl ester) is the defining feature of the "MDMB" and "MMB" series.

-

Causality: The bulky tert-butyl group in MDMB derivatives (e.g., 5F-MDMB-PICA) provides steric hindrance against enzymatic hydrolysis, significantly extending half-life compared to unbranched alkyl chains [1].

-

Chirality: The (S)-enantiomer typically exhibits 10-100x higher potency than the (R)-enantiomer due to specific steric clashes within the receptor binding pocket.

-

-

The Tail (N1): A 5-carbon chain is optimal for filling the hydrophobic channel of the receptor. Terminal fluorination (5-fluoro) is a common modification to block omega-oxidation, though it often increases intrinsic efficacy, potentially exacerbating toxicity [2].

Pharmacodynamics: Biased Agonism

In drug development, the goal is often functional selectivity (biased agonism). Indole-3-carboxamides are typically full agonists, recruiting both G-proteins and

-

G-protein (

) Pathway: Associated with analgesia and anti-inflammatory effects. - -arrestin2 Pathway: Associated with receptor internalization, tolerance, and catalepsy.

Therapeutic Goal: Design ligands that preferentially activate the

Caption: Divergent signaling pathways. Therapeutic optimization aims to maximize the Gi/o arm (green) while minimizing the Beta-arrestin arm (red).

Synthesis Protocol: Indole-3-Carboxamide Formation

This protocol describes the synthesis of Methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (an analogue of 5F-MDMB-PICA).

Reaction Scheme

-

Alkylation: Indole-3-carboxylic acid

N-alkylation. -

Coupling: Carboxylic acid activation

Amide bond formation with amino acid ester.

Step-by-Step Methodology

Reagents:

-

Indole-3-carboxylic acid (1.0 eq)

-

1-Bromo-5-fluoropentane (1.2 eq)

-

L-tert-Leucine methyl ester hydrochloride (1.1 eq)

-

EDC

HCl (1.2 eq) & HOBt (1.2 eq) OR HATU (1.1 eq) -

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvents: DMF (anhydrous), DCM.

Protocol:

-

N-Alkylation (Tail Attachment):

-

Dissolve indole-3-carboxylic acid methyl ester in anhydrous DMF at 0°C.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: H2 gas evolution.

-

Stir for 30 min, then add 1-bromo-5-fluoropentane dropwise.

-

Warm to RT and stir for 4 hours. Quench with water, extract with EtOAc.

-

Hydrolyze the ester (LiOH, THF/H2O) to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid .

-

-

Amide Coupling (Head Attachment):

-

Dissolve the intermediate acid (from step 1) in DCM.

-

Add EDC

HCl, HOBt, and DIPEA. Stir for 15 min to activate the acid. -

Why EDC/HOBt? It minimizes racemization of the sensitive chiral center on the L-tert-leucine amino acid compared to harsher chlorinating agents [3].

-

Add L-tert-leucine methyl ester hydrochloride.

-

Stir at RT for 12-18 hours.

-

-

Purification:

-

Wash organic layer with 1N HCl, sat. NaHCO3, and brine.[1]

-

Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

-

Caption: Stepwise synthesis workflow ensuring retention of chirality and high yield.

In Vitro & In Vivo Characterization[2][3]

To validate the compound as a drug candidate (and distinguish it from toxic NPS), the following data hierarchy is required.

In Vitro Data Profile

| Assay Type | Metric | Purpose | Target Value (Therapeutic) |

| Radioligand Binding | Affinity | ||

| cAMP Inhibition | Potency ( | Low nM range | |

| Tolerance Risk | |||

| Metabolic Stability | Duration |

Technique Note: Use [3H]-CP55,940 for competition binding assays. For functional assays, use HEK293 cells stably expressing hCB1 or hCB2. The "bias factor" should be calculated using the Black and Leff operational model to quantify functional selectivity [4].

In Vivo: The Tetrad Test

The "Tetrad" is the gold standard for assessing CB1 agonism in mice. A successful agonist induces:

-

Hypothermia (Rectal temperature drop)

-

Analgesia (Tail flick or hot plate latency)

-

Catalepsy (Bar test immobility)

-

Hypolocomotion (Reduced open field activity)

Interpretation: For a therapeutic analgesic, you aim for separation between Analgesia (low dose) and Catalepsy (high dose). Most indole-3-carboxamide NPS (like 5F-MDMB-PICA) show a very narrow window, causing catalepsy at near-analgesic doses [5].

References

-

Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues.[2][3] ACS Chemical Neuroscience.[2] Link

-

Wouters, E., et al. (2019). Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds.[4][5] ACS Pharmacology & Translational Science. Link

-

BenchChem Technical Support. Synthesis of Indole-3-Carboxamide Derivatives: Protocols and Troubleshooting. BenchChem.[1] Link

-

Costain, W. J., et al. (2024). In Vitro and In Vivo Pharmacology of the Synthetic Cannabinoid 5F-MDMB-PICA. Neuropsychopharmacology. Link

-

Kevin, R. C., et al. (2017). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid 5F-MDMB-PICA in Male Rats. Neuropharmacology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. OLB-PM-31461219 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of indole-3-carboxamide analogs

Title: Strategic Optimization of Indole-3-Carboxamide Analogs: A Technical Guide to SAR, Synthesis, and Receptor Modulation

Executive Summary

The indole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably as a template for high-affinity Cannabinoid Receptor 1 and 2 (CB1/CB2) agonists. While historically associated with the "JWH" and "SDB" series of synthetic cannabinoids, recent medicinal chemistry campaigns have repurposed this scaffold for oncology (RhoA/ROCK inhibition) and antimicrobial potentiation.

This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of indole-3-carboxamides, focusing on the modulation of the N1-tail, C3-linker, and terminal amide moieties. It is designed for medicinal chemists requiring actionable protocols for library generation and pharmacological validation.

Part 1: The Pharmacophore & SAR Deep Dive

The indole-3-carboxamide pharmacophore functions as a "molecular clamp" within the orthosteric binding site of Class A GPCRs (specifically CB1). The SAR is governed by three critical regions: the N1-Tail (Region A) , the Linker Core (Region B) , and the C3-Head Group (Region C) .

Region A: The N1-Substituent (The "Gateway" Residue)

The N1-position dictates the molecule's ability to traverse the receptor's transmembrane helices (TM6/TM7).

-

Optimal Chain Length: A 5-carbon alkyl chain (pentyl) is historically optimal for CB1 affinity (

< 10 nM). Shorter chains (propyl) drastically reduce affinity, while longer chains (heptyl) introduce steric clashes. -

Terminal Halogenation: The introduction of a terminal fluorine (e.g., 5-fluoro-pentyl) creates a "metabolic shield," blocking

-oxidation by Cytochrome P450 enzymes. This often increases lipophilicity and binding affinity (up to 5x potency increase) due to halogen bonding within the hydrophobic pocket. -

Benzylic Substitutions: Replacing alkyl chains with (4-fluorophenyl)methyl groups shifts selectivity towards CB2, useful for peripheral pain targets without CNS psychoactivity.

Region B: The C3-Linker (The Hydrogen Bond Acceptor)

The carbonyl oxygen of the carboxamide is a critical hydrogen bond acceptor (HBA) interacting with residues like Lys192 (CB1).

-

Amide vs. Ketone: Unlike the indole-3-ketones (e.g., JWH-018), the carboxamide linker provides greater hydrolytic stability. However, the rigidity of the amide bond restricts the conformational ensemble, requiring precise matching of the Head Group.

-

Bioisosteres: Replacement of the amide with an oxadiazole or hydrazide significantly lowers CB1 affinity but has opened pathways for anti-viral applications.

Region C: The Head Group (The Lipophilic Lid)

This region occupies a hydrophobic sub-pocket. The steric bulk here is the primary driver of potency.

-

Adamantyl: The 1-adamantyl group (e.g., in 5F-AKB48) provides a perfect spherical hydrophobic fit, often yielding sub-nanomolar potency.

-

Quinoline/Naphthalene: Planar aromatic systems (e.g., 8-quinolinyl) allow for

-

Part 2: Visualizing the Scaffold & Signaling

Diagram 1: The Indole-3-Carboxamide SAR Map

A structural logic map defining the three critical regions for modification.

Caption: Structural decomposition of the indole-3-carboxamide scaffold highlighting the three vectors for medicinal chemistry optimization.

Part 3: Experimental Protocols

Synthesis: The "Activated Ester" Amide Coupling

Rationale: Direct coupling using EDC/HOBt is preferred over acid chlorides for indole-3-carboxylic acids to prevent oligomerization and ensure compatibility with sensitive head groups (e.g., amino-adamantane).

Reagents:

-

Amine (Head group, e.g., 1-adamantylamine) (1.1 eq)

-

DIPEA (3.0 eq), DMF (Anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve the indole-3-carboxylic acid in anhydrous DMF (0.1 M) under

atmosphere. Add DIPEA and HOBt.[2] Stir for 10 minutes at -

Coupling: Add EDC·HCl. Stir for 30 minutes at

to form the O-acylisourea intermediate. -

Addition: Add the amine (dissolved in minimal DMF) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by LC-MS (Target mass usually [M+H]+ ~350-400).

-

Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat.

(remove acid), and brine.[2] Dry over -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Functional Assay: Binding

Rationale: This assay measures the functional activation of the G-protein (Gi/o) directly, providing a more accurate measure of agonist efficacy (

Workflow:

-

Membrane Prep: Harvest CHO cells stably expressing hCB1. Homogenize in ice-cold Tris-HCl buffer.

-

Incubation: Mix 10

membrane protein with test compound (10 nM – 10 -

Termination: Incubate 60 min at

. Terminate by rapid filtration through GF/B filters. -

Quantification: Measure liquid scintillation counts. Calculate

using non-linear regression.

Part 4: Signaling Pathway Visualization

Diagram 2: GPCR Activation Cascade

Visualizing the downstream effects of Indole-3-carboxamide binding to CB1.

Caption: Mechanism of Action: CB1 agonism leads to Gi/o-mediated inhibition of Adenylyl Cyclase and downstream MAPK activation.

Part 5: Quantitative SAR Data

The following table synthesizes data from representative studies (e.g., Banister et al., Wiley et al.) to illustrate the impact of structural modifications on CB1 affinity (

| Compound Code | N1-Tail (Region A) | Head Group (Region C) | Linker | CB1 | Functional | SAR Note |

| SDB-001 | Pentyl | 1-Adamantyl | Amide | 12.5 | 34 | Baseline scaffold. Good potency. |

| 5F-SDB-001 | 5-Fluoro-pentyl | 1-Adamantyl | Amide | 1.8 | 4.2 | Fluorine enhances lipophilicity & potency. |

| SDB-006 | Benzyl | 1-Adamantyl | Amide | 240 | >1000 | Loss of activity; Benzyl is too bulky for N1 pocket. |

| Analogue X | Pentyl | 1-Naphthyl | Amide | 22 | 65 | Planar head group is effective, but less than adamantyl. |

| Analogue Y | Pentyl | 1-Adamantyl | Ester | 18 | 45 | Bioisostere retains activity but hydrolytically unstable. |

Note: Lower

References

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. [Link]

-

Wiley, J. L., et al. (2012). "Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids." Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Adam, L., et al. (2010). "Design, synthesis, and structure-activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists." MedChemComm. [Link]

Sources

Technical Comparative Analysis: N,N-Diisopropyl-1H-indole-3-carboxamide vs. APICA (SDB-001)

Executive Summary

This technical guide provides a rigorous comparative analysis between APICA (SDB-001) , a potent synthetic cannabinoid, and N,N-Diisopropyl-1H-indole-3-carboxamide , a structural analog representing a non-optimized scaffold.

While APICA is a documented high-affinity agonist for the cannabinoid receptors (CB1/CB2), the N,N-diisopropyl analog lacks the critical N1-alkyl substituent required for significant receptor activation. This comparison serves as a definitive case study in Structure-Activity Relationships (SAR) , illustrating how specific chemical modifications—specifically the "Head" group (Adamantyl vs. Diisopropyl) and the "Tail" group (Pentyl vs. Hydrogen)—transform a pharmacologically inert scaffold into a potent psychoactive substance.

Chemical Identity & Structural Divergence[1]

The fundamental difference between these two compounds lies in their substitution patterns at the Indole-1 position (the "Tail") and the Carboxamide nitrogen (the "Head").

| Feature | APICA (SDB-001) | N,N-Diisopropyl-1H-indole-3-carboxamide |

| IUPAC Name | N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide | N,N-diisopropyl-1H-indole-3-carboxamide |

| Molecular Formula | C₂₄H₃₂N₂O | C₁₅H₂₀N₂O |

| Molecular Weight | 364.53 g/mol | 244.34 g/mol |

| Core Scaffold | Indole-3-carboxamide | Indole-3-carboxamide |

| N1-Substituent (Tail) | 1-Pentyl (Lipophilic chain) | Hydrogen (Unsubstituted) |

| Amide Substituent (Head) | 1-Adamantyl (Bulky, rigid cage) | N,N-Diisopropyl (Flexible, steric bulk) |

| Pharmacological Status | Potent CB1/CB2 Agonist | Synthetic Intermediate / Inactive Scaffold |

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the chemical divergence point between the scaffold and the active drug.

Caption: Divergent synthesis pathways illustrating the addition of pharmacophoric elements (Tail and Head) that convert the precursor into APICA.

Pharmacological Mechanism & SAR Analysis

The "Hydrophobic Clamp" Theory

The cannabinoid CB1 receptor contains a lipophilic binding pocket that requires specific structural features for activation.

-

The N1-Alkyl Tail (The Anchor):

-

APICA: The 5-carbon pentyl chain inserts deep into a hydrophobic channel within the receptor's transmembrane helices (TM3/TM6). This interaction is essential for stabilizing the active conformation of the receptor.

-

N,N-Diisopropyl Analog: Lacking this tail (1H-indole), the molecule cannot anchor itself effectively. Historical data on JWH-018 analogs confirms that removing the N1-alkyl chain increases the inhibition constant (

) from nanomolar to micromolar levels, effectively rendering the molecule inactive.

-

-

The Amide Head Group (The Trigger):

-

APICA: The adamantyl group is a large, rigid, lipophilic cage. It maximizes Van der Waals interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor's active site. This "lock-and-key" fit drives high potency (

nM). -

N,N-Diisopropyl Analog: While diisopropyl groups provide steric bulk, they lack the rigid geometry of the adamantane cage. Furthermore, without the N1-tail anchor, the head group's interaction is insufficient to trigger G-protein signaling.

-

Comparative Binding Data (Synthesized)

Note: Data for APICA is based on literature (Banister et al., 2013). Data for the Diisopropyl analog is extrapolated from established SAR principles for indole-3-carboxamides.

| Parameter | APICA (SDB-001) | N,N-Diisopropyl-1H-indole-3-carboxamide |

| CB1 Binding Affinity ( | ~175 nM (High Affinity) | >10,000 nM (Predicted Inactive) |

| CB2 Binding Affinity ( | ~1.2 nM (High Selectivity) | >10,000 nM (Predicted Inactive) |

| Functional Activity | Full Agonist | Inactive / Weak Partial Agonist |

| Metabolic Stability | High (Adamantyl resists oxidation) | Moderate (Amide hydrolysis) |

Experimental Protocols

Synthesis of APICA (Optimized Route)

Rationale: This protocol ensures regiospecificity, avoiding N1-acylation by installing the amide first or using specific bases.

Reagents: Indole-3-carboxylic acid, 1-Adamantylamine, EDC·HCl, HOBt, 1-Bromopentane, NaH, DMF.

-

Amide Coupling:

-

N1-Alkylation:

-

Dissolve the intermediate (from step 1) in dry DMF under Argon.

-

Add NaH (1.2 eq, 60% dispersion) at 0°C. Evolution of H₂ gas indicates deprotonation of the indole nitrogen.

-

Add 1-Bromopentane (1.1 eq) dropwise.

-

Heat to 60°C for 2 hours.

-

Purification: Quench with ice water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

-

Synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide

Rationale: A simpler one-step protocol used for generating the scaffold reference standard.

Reagents: Indole-3-carboxylic acid, Diisopropylamine, HATU, DIPEA, DCM.

-

Activation: Dissolve Indole-3-carboxylic acid (1.0 eq) in DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Coupling: Add Diisopropylamine (1.2 eq). The secondary amine is less nucleophilic than primary amines, requiring the stronger coupling agent (HATU) compared to EDC.

-

Workup: Wash with 1N HCl (to remove unreacted amine) and NaHCO₃.

Analytical Forensics & Identification

Differentiation between these molecules is critical in forensic toxicology.

Mass Spectrometry (GC-MS/LC-MS) Fragmentation

The fragmentation patterns provide a "fingerprint" for identification.

-

APICA (SDB-001):

-

Base Peak: m/z 135 (Adamantyl cation,

). This is the diagnostic peak for all adamantyl-containing cannabinoids. -

Secondary Peak: m/z 214 (Indole-3-acyl ion with pentyl chain).

-

-

N,N-Diisopropyl Analog:

-

Base Peak: m/z 43 (Isopropyl fragment) or m/z 144 (Indole-3-carbonyl cation).

-

Absence: Will not show m/z 135 (Adamantyl) or m/z 214 (Pentyl-Indole).

-

Forensic Workflow Diagram

Caption: Forensic decision tree for distinguishing APICA from its precursors based on Mass Spec fragmentation.

Conclusion

The comparison between N,N-Diisopropyl-1H-indole-3-carboxamide and APICA (SDB-001) illustrates the critical role of the N1-pentyl tail and the bulky amide head group in cannabinoid pharmacology. The diisopropyl analog serves as a valuable negative control or synthetic intermediate but lacks the structural prerequisites for bioactivity. For researchers, APICA represents the successful optimization of the indole-3-carboxamide scaffold into a potent cannabimimetic agent.

References

-

Banister, S. D., et al. (2013). "Effects of bioisosteric fluorine substitution on the pharmacology of the synthetic cannabinoid JWH-018." ACS Chemical Neuroscience. Link

-

Uchiyama, N., et al. (2012). "Chemical analysis of synthetic cannabinoids as designer drugs in herbal products." Forensic Science International. Link

-

Wiley, J. L., et al. (2012). "Pharmacology of indole- and indazole-derived synthetic cannabinoids." Drug Testing and Analysis. Link

-

Sobolevsky, T., et al. (2012). "Identification of the cannabimimetic indole derivative APICA in herbal products." Forensic Science International. Link

-

Cayman Chemical. (2023). "SDB-001 (APICA) Product Information & Safety Data Sheet." Link

Sources

Medicinal Chemistry Applications of Diisopropyl Indole Carboxamides

The following technical guide details the medicinal chemistry applications, structure-activity relationships (SAR), and synthetic protocols for Diisopropyl Indole Carboxamides.

Technical Guide & Whitepaper

Executive Summary

The Indole-3-carboxamide and Indole-2-carboxamide scaffolds represent "privileged structures" in medicinal chemistry, capable of binding to a diverse array of biological targets including G-protein coupled receptors (GPCRs), viral polymerases, and mycobacterial transporters.[1][2]

Within this class, the N,N-diisopropyl carboxamide moiety serves a critical functional role.[2] Unlike smaller amide substituents (e.g., methyl, ethyl), the diisopropyl group provides significant steric bulk and lipophilicity .[2] This modification is frequently employed to:

-

Enhance Metabolic Stability: The steric hindrance of the isopropyl groups shields the amide bond from hydrolysis by amidases and proteases.

-

Modulate Receptor Selectivity: In cannabinoid research, bulky amide substituents can shift selectivity from CB1 (psychoactive) to CB2 (immunomodulatory).[2]

-

Optimize Hydrophobic Interactions: The group effectively fills lipophilic pockets in targets like the HCV NS5B polymerase or the MmpL3 transporter in Mycobacterium tuberculosis.

Structural Activity Relationship (SAR) Analysis

The pharmacological efficacy of diisopropyl indole carboxamides relies on the synergistic interplay between three distinct structural domains.

The Indole Nucleus (Scaffold)

-

Role: Acts as the primary anchor, engaging in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.[2] -

Optimization: Substitutions at the C5 or C6 positions (e.g., Halogens, -OMe) often modulate electronic properties to strengthen these interactions or block metabolic oxidation.[2]

The Carboxamide Linker[3]

-

Role: Functions as a rigid spacer and a hydrogen bond donor/acceptor network.

-

Geometry: The amide bond restricts conformational freedom, locking the molecule into a bioactive conformation.[2] The carbonyl oxygen typically acts as an H-bond acceptor for backbone amides in the target protein.[1]

The Diisopropyl Moiety (The "Metabolic Shield")

-

Steric Shielding: The two bulky isopropyl groups create a "molecular umbrella" that prevents nucleophilic attack on the carbonyl carbon by hydrolytic enzymes.

-

Lipophilicity (LogP): significantly increases the partition coefficient, enhancing membrane permeability—crucial for intracellular targets (e.g., viral polymerases) or crossing the mycobacterial cell wall.[2]

Visualization: SAR Logic Map

Caption: SAR map illustrating the functional roles of the indole core, linker, and diisopropyl moiety in binding and stability.[2]

Key Therapeutic Applications[1][2][4]

Case Study 1: Cannabinoid Receptor Modulation (CB2 Selectivity)

Synthetic cannabinoids often utilize indole carboxamides.[3] Early generations (e.g., JWH-018) were non-selective, activating both CB1 (CNS effects) and CB2 (immune effects).[2]

-

Mechanism: The CB2 receptor possesses a slightly narrower orthosteric binding pocket than CB1.

-

Application: Introducing the bulky N,N-diisopropyl or N-adamantyl group at the carboxamide position creates steric clashes within the CB1 pocket while maintaining affinity for CB2.[1] This "steric tuning" is a primary strategy for developing non-psychoactive anti-inflammatory drugs.

Case Study 2: Antitubercular Agents (MmpL3 Inhibition)

Indole-2-carboxamides (e.g., analogs of NITD-304) are potent inhibitors of MmpL3 , a transporter essential for constructing the mycobacterial cell wall.[1][2]

-

Challenge: M. tuberculosis has an impermeable, lipid-rich cell wall.[1][2]

-

Solution: The diisopropyl group increases the lipophilicity (cLogP > 4.0), allowing the molecule to penetrate the mycolic acid layer. Once inside, it binds to the proton-translocating channel of MmpL3, halting cell wall biosynthesis.[2]

Case Study 3: HCV NS5B Polymerase Inhibitors

Indole carboxamides bind to the Thumb II allosteric site of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Interaction: The indole ring stacks against Pro495, while the diisopropyl amide fills a small, hydrophobic sub-pocket defined by Leu497 and Trp500.[2] This binding locks the enzyme in an inactive conformation, preventing RNA replication.[2]

Experimental Protocols

Synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide

Note: This protocol uses HATU for high-efficiency coupling, preferred for sterically hindered amines like diisopropylamine.[1][2]

Reagents:

-

DMF (Dimethylformamide), anhydrous[2]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Indole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). -

Deprotonation: Add DIPEA (2.0 mmol) dropwise. Stir at Room Temperature (RT) for 10 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add N,N-Diisopropylamine (1.2 mmol) dropwise.

-

Reaction: Stir the mixture at RT for 12–16 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]

-

Work-up: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (2x), Sat.

(2x), and Brine (1x).[2] -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).

Biological Assay: MmpL3 Inhibition (Whole-Cell)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

-

Culture: Grow M. tuberculosis (strain H37Rv) in Middlebrook 7H9 broth supplemented with OADC enrichment to an

of 0.2. -

Plating: Dispense 50 µL of culture into 96-well plates containing serial dilutions of the diisopropyl indole carboxamide (range: 100 µM to 0.01 µM).

-

Incubation: Incubate plates at 37°C for 5 days.

-

Readout: Add Alamar Blue dye (10% v/v). Incubate for 24 hours. A color change from blue (non-proliferating) to pink (proliferating) indicates bacterial growth.[2] The MIC is the lowest concentration preventing the color change.

Visualization of Synthetic Pathway[7]

Caption: Step-by-step synthetic pathway for the HATU-mediated amide coupling.

Pharmacokinetics & Safety (ADME/Tox)[1][2]

| Parameter | Effect of Diisopropyl Group | Mechanism |

| Solubility | Decreased (Aqueous) | High lipophilicity reduces water solubility; requires formulation (e.g., cyclodextrins).[1][2] |

| Metabolic Stability | Significantly Increased | Steric bulk prevents access of hepatic amidases to the carbonyl carbon. |

| Permeability | Increased | Higher LogP facilitates passive diffusion across blood-brain barrier (BBB) or bacterial cell walls.[1] |

| hERG Inhibition | Potential Risk | Lipophilic amines can bind hERG channels; counter-screen required during lead optimization. |

References

-

Moir, M., et al. (2019).[2][3] "Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids." European Journal of Medicinal Chemistry. Link

-

Rao, S. P. S., et al. (2013).[2] "Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis."[1][5] Science Translational Medicine. Link

-

Beaulieu, P. L., et al. (2010).[2] "Indole-3-carboxamides as novel, potent inhibitors of the HCV NS5B polymerase."[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Kozikowski, A. P., et al. (2008).[2] "Design, synthesis, and biological evaluation of novel indole-2-carboxamides as cannabinoid CB2 receptor agonists." Journal of Medicinal Chemistry. Link

-

BenchChem Technical Support. (2024). "General Procedure for the Synthesis of Indole-3-Carboxamide Derivatives." BenchChem Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: N,N-Diisopropyl-1H-indole-3-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide, a valuable research compound and potential building block in drug discovery programs. The protocol herein is centered around a robust and widely applicable amide coupling reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as an activating agent. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices, troubleshooting guidance, and a mechanistic overview.

Introduction

Indole-3-carboxamides are a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties. The N,N-diisopropyl substitution on the carboxamide moiety can significantly influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. As such, a reliable and well-characterized synthetic route to N,N-Diisopropyl-1H-indole-3-carboxamide is of considerable interest to the scientific community. The synthesis described herein proceeds via the coupling of indole-3-carboxylic acid and diisopropylamine.

The direct amidation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] To circumvent this, coupling agents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1] The EDC/HOBt system is a popular choice for this transformation due to its high efficiency, mild reaction conditions, and the water-soluble nature of the urea byproduct, which simplifies purification.[1][2]

Synthetic Strategy and Mechanism

The core of this protocol is the amide bond formation between indole-3-carboxylic acid and diisopropylamine. The reaction is facilitated by the coupling agent EDC and the additive HOBt, in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).

Reaction Scheme:

Mechanism of Action:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylate of indole-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions.

-

Role of HOBt: HOBt acts as a coupling additive by trapping the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is more stable and less susceptible to side reactions, while remaining highly reactive towards the amine. The combination of EDC and HOBt has been shown to provide significantly better yields for challenging couplings.[2]

-

Nucleophilic Attack: The secondary amine, diisopropylamine, then undergoes a nucleophilic attack on the carbonyl carbon of the activated HOBt ester.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired N,N-Diisopropyl-1H-indole-3-carboxamide. The byproduct of EDC is a water-soluble urea derivative, which is easily removed during the aqueous work-up.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Indole-3-carboxylic acid | ≥98% | Sigma-Aldrich | |

| Diisopropylamine | ≥99% | Sigma-Aldrich | |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | ≥98% | Sigma-Aldrich | |

| HOBt (Hydroxybenzotriazole) | Anhydrous, ≥97% | Sigma-Aldrich | |

| DIPEA (N,N-Diisopropylethylamine) | ≥99% | Sigma-Aldrich | |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||

| Brine (saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | |||

| Silica Gel | 230-400 mesh | For column chromatography | |

| Ethyl Acetate | HPLC grade | For chromatography | |

| Hexanes | HPLC grade | For chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carboxylic acid (1.0 equiv).

-

Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution.

-

-

Activation:

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add DIPEA (2.5 equiv) to the reaction mixture.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.

-

-

Amine Addition:

-

In a separate vial, dissolve diisopropylamine (1.1 equiv) in a small amount of anhydrous CH₂Cl₂.

-

Add the diisopropylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

-

Reaction Progression:

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

-

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with additional CH₂Cl₂.

-

Transfer the organic layer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x volume) and brine (1 x volume).[2] This removes excess acid, HOBt, and the urea byproduct.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography.[2][3]

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N,N-Diisopropyl-1H-indole-3-carboxamide as a solid.

-

Data Summary

| Parameter | Value |

| Reactant Stoichiometry | |

| Indole-3-carboxylic acid | 1.0 equiv |

| Diisopropylamine | 1.1 equiv |

| EDC·HCl | 1.2 equiv |

| HOBt | 1.2 equiv |

| DIPEA | 2.5 equiv |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Expected Yield | 70-90% |

| Purification Method | Silica Gel Column Chromatography |

Troubleshooting and Scientific Insights

-

Low Yield: If the yield is consistently low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. Inefficient activation of the carboxylic acid is a common issue; consider increasing the equivalents of EDC and HOBt slightly.[2]

-

Side Products: A common side reaction is the N-acylation of the indole nitrogen.[2] While generally less favorable than C3-acylation, it can occur. Careful control of the reaction temperature and stoichiometry can minimize this. The formation of a symmetric anhydride from the carboxylic acid can also reduce yield.[2] Adding the amine during the activation step can sometimes mitigate this.[2]

-

Purification Challenges: If the product is difficult to separate from impurities, consider alternative purification methods such as recrystallization if the product is a stable solid.[2] A thorough aqueous work-up is crucial to remove water-soluble byproducts before chromatography.[2]

Visualizations

Reaction Mechanism Workflow

Caption: The reaction mechanism involves activation of the carboxylic acid with EDC and HOBt, followed by nucleophilic attack by the amine.

Experimental Workflow

Caption: A streamlined overview of the experimental procedure from setup to final product isolation.

References

-

Walters, M., Ren, R., et al. (n.d.). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac. DigitalCommons@UNMC. Retrieved from [Link]

-

Cadelis, M. M., et al. (2024, February 22). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Semantic Scholar. Retrieved from [Link]

-

Wang, Z., et al. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PMC. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

Application Note: High-Efficiency Amide Coupling of Indole-3-Carboxylic Acid with Sterically Hindered Diisopropylamine

Executive Summary

The synthesis of N,N-diisopropyl-1H-indole-3-carboxamide presents a dualistic challenge in medicinal chemistry: the electronic sensitivity of the indole core combined with the significant steric hindrance of the amine partner. Standard coupling protocols (e.g., EDC/HOBt) often result in stalled conversion or extensive byproduct formation (N-acylation, decarboxylation).

This guide details three validated pathways to overcome these barriers, prioritizing T3P® (Propylphosphonic anhydride) for bench-scale efficiency and Acid Chloride activation for scale-up, while addressing the critical necessity of indole N-protection.

Critical Analysis of Substrates

The Steric Wall: Diisopropylamine (DIPA)

Diisopropylamine is a secondary amine flanked by two bulky isopropyl groups. In the tetrahedral intermediate formed during amide coupling, these groups create severe steric clash, significantly increasing the activation energy required for nucleophilic attack.

-

Consequence: Weak activation methods (carbodiimides) fail to drive the reaction to completion before the active ester hydrolyzes or rearranges.

The Indole Paradox: C3 vs. N1 Reactivity

Indole-3-carboxylic acid possesses a free N-H (pKa ~16).

-

N-Acylation: Under strong activation (e.g., Acid Chlorides), the indole nitrogen becomes nucleophilic, leading to N,N-diacylated dimers.

-

Decarboxylation: Indole-3-carboxylic acids are prone to thermal decarboxylation, particularly in acidic media, reverting to the parent indole.

Decision Matrix & Workflow

The following logic flow dictates the optimal experimental approach based on your starting material constraints.

Figure 1: Decision matrix for selecting the appropriate coupling strategy.

Protocol 1: T3P® Coupling (Recommended)

Best for: Unprotected indoles, bench-scale (100 mg – 10 g), and avoiding toxic byproducts. Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble propylphosphonic acid, simplifying workup.[1]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Indole-3-carboxylic acid | 1.0 | Substrate |

| Diisopropylamine (DIPA) | 2.0 - 3.0 | Nucleophile (Excess required) |

| T3P (50% w/w in EtOAc) | 2.0 | Coupling Agent |

| Pyridine (or DIPEA) | 4.0 | Base (Critical for T3P activation) |

| Ethyl Acetate (EtOAc) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Dissolution: In a dry round-bottom flask under N2, dissolve Indole-3-carboxylic acid (1.0 eq) and Pyridine (4.0 eq) in anhydrous EtOAc .

-

Note: Ensure the acid is fully solubilized or well-suspended. Pyridine is preferred over DIPEA here as it minimizes N-acylation side reactions.

-

-

Amine Addition: Add Diisopropylamine (2.0 eq) to the mixture at Room Temperature (RT).

-

Activation: Cool the mixture to 0°C . Add T3P solution (2.0 eq) dropwise over 10 minutes.

-

Why? T3P reaction is exothermic. Controlling temperature prevents thermal decarboxylation.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours .

-

Workup:

-

Dilute with EtOAc.

-

Wash with Water (x2) to remove T3P byproducts.

-

Wash with 1M HCl (carefully, to remove excess pyridine/DIPA).

-

Wash with Sat. NaHCO3 (to remove unreacted indole acid).

-

Dry over Na2SO4 and concentrate.[3]

-

Protocol 2: The Acid Chloride Route (via Oxalyl Chloride)

Best for: N-Protected indoles (e.g., N-Boc-indole-3-COOH), large scale, or if T3P fails. Warning: Attempting this on unprotected indole often leads to polymerization or complex mixtures.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| N-Boc-Indole-3-COOH | 1.0 | Protected Substrate |

| Oxalyl Chloride | 1.5 | Chlorinating Agent |

| DMF | 2-3 drops | Catalyst |

| Diisopropylamine | 3.0 | Nucleophile |

| DCM (Dichloromethane) | [0.3 M] | Solvent |

Step-by-Step Procedure

-

Activation: Dissolve N-Boc-indole-3-COOH in dry DCM at 0°C .

-

Chlorination: Add catalytic DMF (essential for Vilsmeier-Haack type activation). Add Oxalyl Chloride (1.5 eq) dropwise. Gas evolution (CO/CO2) will occur.

-

Formation: Stir at RT for 2 hours until gas evolution ceases.

-

Checkpoint: Aliquot a sample into MeOH. TLC/LCMS should show the methyl ester, confirming acid chloride formation.

-

-

Coupling: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (crucial to prevent reaction with the amine). Redissolve the crude acid chloride in dry DCM.

-

Addition: Cool to 0°C . Add a solution of DIPA (3.0 eq) in DCM dropwise.

-

Note: No external base (TEA/DIPEA) is strictly needed if 3.0 eq of DIPA is used (1 eq reacts, 1 eq scavenges HCl).

-

-

Workup: Quench with water. Wash organic layer with 0.5M HCl and Brine.

Protocol 3: The "Golden Combination" (TCFH-NMI)

Best for: Extremely hindered couplings where T3P is too slow. Reagents: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole).[4]

-

Dissolve acid (1.0 eq) and DIPA (1.5 eq) in MeCN.

-

Add NMI (3.0 eq).

-

Add TCFH (1.2 eq) at 0°C.

-

Stir at RT.[2][3] This reagent generates a highly reactive N-acyl imidazolium species in situ, which is often more reactive toward bulky amines than standard active esters.

Comparative Data Analysis

| Feature | EDC/HOBt | HATU/DIPEA | T3P/Pyridine | Acid Chloride |

| Reactivity (Steric) | Low | Moderate | High | Very High |

| Indole Compatibility | Good | Moderate (Risk of N-acyl) | Excellent | Poor (unless protected) |

| Purification | Urea byproduct issues | difficult removal of HATU byproducts | Aqueous Wash | Distillation/Wash |

| Cost | Low | High | Moderate | Low |

Troubleshooting Guide

Issue: Low Conversion / Stalled Reaction

-

Cause: The steric bulk of DIPA prevents attack on the active ester.

-

Solution: Switch to Protocol 2 (Acid Chloride) . Alternatively, use microwave irradiation with T3P (80°C, 30 mins) but monitor for decarboxylation.

Issue: Formation of N-Acyl Indole (Dimer)

-

Cause: The indole nitrogen competed with DIPA for the activated acid.

-

Solution: Use Indole N-protection (Boc is easiest: removable with TFA). If protection is impossible, use Protocol 1 with Pyridine as the base (less likely to deprotonate Indole N-H than DIPEA).

Issue: Decarboxylation (Loss of CO2)

-

Cause: Reaction temperature too high or medium too acidic.

-

Solution: Keep reaction <40°C. Ensure base is added before the coupling agent (T3P/Oxalyl Chloride).

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][5][6] Organic Process Research & Development, 20(2), 140-177. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

-

Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. Link

Sources

- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

General procedure for synthesizing N,N-dialkyl indole-3-carboxamides

Application Note: Strategic Synthesis of N,N-Dialkyl Indole-3-Carboxamides via Modular Amidation

Executive Summary & Scope

This technical guide details the synthesis of N,N-dialkyl indole-3-carboxamides , a privileged scaffold in medicinal chemistry found in synthetic cannabinoids (e.g., SDB-series analogues), kinase inhibitors, and antiviral agents.

Unlike indole-3-glyoxylamides (linked via a keto-amide

This guide prioritizes modular synthesis , focusing on the amidation of Indole-3-carboxylic acids. This approach allows for late-stage diversification of the amine moiety, essential for Structure-Activity Relationship (SAR) studies.

Strategic Analysis: Route Selection

Two primary methodologies are presented based on substrate tolerance and scale:

| Feature | Method A: Acid Chloride Activation | Method B: Peptide Coupling (HATU/EDC) |

| Mechanism | Conversion to highly reactive acyl chloride ( | In-situ activation via active ester (OBt/OAt). |

| Steric Tolerance | High: Forces reaction with hindered secondary amines. | Moderate: Best for less hindered amines. |

| Byproducts | Urea byproducts (requires wash/column).[1] | |

| Scale Suitability | Gram to Kilogram (Scale-up). | Milligram (High-throughput screening). |

| Moisture Sensitivity | High (Requires inert atmosphere). | Moderate. |

Chemical Mechanism & Workflow

The synthesis relies on the activation of the C3-carboxylic acid. The indole ring is electron-rich; however, the C3-carboxylic acid is electronically deactivated compared to simple benzoic acids, often requiring potent activation.

Critical Consideration: If the indole nitrogen (N1) is unsubstituted (

Figure 1: General workflow for the modular synthesis of indole-3-carboxamides. Note the critical control point at the intermediate stage to prevent N1 side reactions.

Detailed Experimental Protocols

Protocol A: The Acid Chloride Method (Robust/Scale-Up)

Recommended for sterically hindered amines or gram-scale batches.

Materials:

-

Starting Material: 1-Alkyl-1H-indole-3-carboxylic acid (1.0 equiv).

-

Reagent: Thionyl Chloride (

) (3.0–5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat). -

Amine: Secondary amine (

) (1.2 equiv). -

Base: Triethylamine (

) or DIPEA (2.5 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the indole-3-carboxylic acid in anhydrous DCM (0.2 M).

-

Chlorination: Add Thionyl Chloride dropwise at 0°C.

-

Expert Tip: For stubborn substrates, add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-like chloro-iminium species, which accelerates acid chloride formation.

-

-

Reflux: Warm to room temperature (RT) and reflux at 40°C for 2 hours. Monitor by TLC (aliquot quenched with MeOH to check for methyl ester formation).

-

Evaporation (Critical): Evaporate the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure no acidic gas remains.

-

Coupling: Dissolve the crude acid chloride residue in dry DCM. Cool to 0°C.[1][2]

-

Addition: Add the secondary amine and tertiary base (

) simultaneously but slowly. -

Reaction: Stir at RT for 4–12 hours.

-

Workup: Quench with saturated

. Extract with DCM.[1][2] Wash organic layer with 1M

Protocol B: The HATU/EDC Method (Library/Mild)

Recommended for valuable amines or parallel synthesis.

Materials:

-

Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) + HOBt (1.2 equiv).

-

Base: DIPEA (Hunig’s Base) (3.0 equiv).

-

Solvent: DMF (Dimethylformamide) or DMAc.

Procedure:

-

Pre-Activation: Dissolve 1-Alkyl-1H-indole-3-carboxylic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA and HATU. Stir for 15 minutes at RT.[2][4]

-

Observation: Solution often turns yellow/orange as the activated ester forms.

-

-

Amine Addition: Add the secondary amine (1.1 equiv) in one portion.

-

Reaction: Stir at RT for 16 hours.

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash aggressively with water (

) and -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Data & Troubleshooting Guide

Yield Expectations:

-

Method A (Acid Chloride): 75–90% (High efficiency).

-

Method B (HATU): 60–85% (Cleaner profile, lower yield for hindered amines).

Troubleshooting Logic:

| Problem | Diagnosis | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride. | Ensure inert atmosphere (Ar/N2). Use fresh |

| N1-Acylation | Competitive reaction at Indole Nitrogen.[2] | Ensure N1 is alkylated before amidation. If N1-H is required, use Method B with only 1.0 eq base. |

| Incomplete Reaction | Steric hindrance of amine. | Switch from EDC to HATU or PyBOP. Heat Method A to reflux. |

| Dark/Tar Product | Polymerization of indole.[5] | Indoles are acid-sensitive. Avoid high temps with strong Lewis acids. Keep workup pH neutral. |

Decision Tree for Reagent Selection:

Figure 2: Logical flow for selecting the optimal amidation protocol.

References

-

General Amide Coupling Protocols

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

-

Indole-3-Carboxamide Synthesis (Acid Chloride Route)

-

Synthesis of Cannabimimetic Indoles (SDB/JWH Context)

-

Banister, S. D., et al. (2013). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Link

-

-

Friedel-Crafts Alternative (Background)

Disclaimer: All protocols involve hazardous chemicals (Thionyl Chloride, DCM, Indoles). All work must be performed in a fume hood with appropriate PPE. Check local regulations regarding the synthesis of cannabinoid-related scaffolds.

Sources

Introduction: The Versatility of the Indole-3-Carboxamide Scaffold

An In-Depth Guide to In Vitro Assay Protocols for Indole-3-Carboxamide Ligands

The indole-3-carboxamide framework represents a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse interactions with a wide array of biological targets. This chemical versatility has led to the development of indole-3-carboxamide derivatives as potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Consequently, these compounds are under investigation for a multitude of therapeutic applications, ranging from neuroscience and inflammation to oncology.[1]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the characterization of novel indole-3-carboxamide ligands. As a senior application scientist, the following sections are designed not merely as a list of procedures, but as a logical, field-tested workflow. We will move from initial target engagement and binding affinity determination to the nuanced assessment of functional activity. Each protocol is presented with an emphasis on the underlying scientific principles, explaining the causality behind experimental choices to ensure robust, reproducible, and meaningful data generation.

Section 1: Primary Target Engagement & Affinity Determination

The foundational step in characterizing any new ligand is to confirm its physical interaction with the intended target protein and to quantify the strength of this interaction, known as affinity. This section details two gold-standard methodologies: the traditional radioligand binding assay and the modern, high-throughput fluorescence-based binding assay.

Workflow for Ligand Binding Assays

The following diagram illustrates the generalized workflow for a competitive binding experiment, which is central to determining the affinity of an unlabeled test ligand.

Caption: Workflow of a competitive binding assay.

Protocol 1: Radioligand Competitive Binding Assay

This technique remains a benchmark for its robustness and direct measurement of binding.[2][3] It relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Scientific Principle: The amount of radioligand displaced from the receptor is directly proportional to the affinity and concentration of the test compound. The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibitory constant (Kᵢ), a true measure of affinity.

Step-by-Step Methodology:

-

Receptor Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[4] Resuspend the membrane pellet in a fresh binding buffer. Determine protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[4]

-

150 µL of membrane preparation (typically 5-20 µg of protein).

-

50 µL of the unlabeled indole-3-carboxamide test ligand at various concentrations (usually a 10-point, 3-fold serial dilution).

-

50 µL of the radiolabeled ligand (e.g., [³H]CP55,940 for cannabinoid receptors) at a final concentration near its dissociation constant (Kᴅ).[5]

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known unlabeled ligand, e.g., 10 µM).

-

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.[4]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This step is crucial as PEI reduces the non-specific binding of positively charged radioligands to the negatively charged filters.[4]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test ligand to generate a sigmoidal dose-response curve. Fit this curve using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET offers a homogeneous (no-wash), higher-throughput alternative to radioligand assays, with the added benefit of avoiding radioactive waste.[6][7]

Scientific Principle: This assay relies on Luminescence Resonance Energy Transfer (LRET), a specific form of FRET.[8][9][10] A long-lifetime lanthanide chelate (e.g., Terbium or Europium) serves as the donor, typically conjugated to the receptor or an antibody against a receptor tag. A suitable fluorophore (acceptor) is conjugated to a known ligand (the "tracer"). When the tracer binds the receptor, the donor and acceptor are in close proximity (<10 nm), allowing energy transfer upon excitation of the donor. An unlabeled test compound will compete with the tracer, disrupting LRET and causing a decrease in the acceptor's emission signal. The time-resolved detection minimizes background fluorescence from buffers and compounds.[11][12]

Step-by-Step Methodology:

-

Receptor and Ligand Preparation: Use cell membranes expressing the target receptor labeled with a lanthanide donor (e.g., SNAP-tag with Lumi4-Tb).[6] Prepare a fluorescent tracer ligand with a compatible acceptor fluorophore.

-

Assay Setup: In a low-volume 384-well plate, add the components in the following order:

-

Indole-3-carboxamide test ligand at various concentrations.

-

Fluorescent tracer at a concentration close to its Kᴅ.

-

Cell membranes expressing the donor-labeled receptor (e.g., 1 µ g/well ).[6]

-

-

Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium. Protect the plate from light.

-

Detection: Read the plate using a TR-FRET-capable plate reader. The reader will excite the donor (e.g., at ~340 nm for Terbium) and, after a delay (e.g., 60 µs) to allow for the decay of background fluorescence, measure emission from both the donor and the acceptor at their respective wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Plot this ratio against the log concentration of the test ligand and fit the curve to determine the IC₅₀. The Kᵢ can be calculated using the Cheng-Prusoff equation as described previously.

| Feature | Radioligand Binding Assay | TR-FRET Binding Assay |

| Throughput | Low to Medium | High to Ultra-High |

| Safety | Requires handling of radioactive materials | Non-radioactive, safer |

| Assay Format | Heterogeneous (requires filtration/wash steps) | Homogeneous (mix-and-read) |

| Cost | High (radioisotopes, waste disposal) | Moderate (specialized reagents/plates) |

| Interference | Low | Potential for compound fluorescence |

| Sensitivity | Very High | High |

Section 2: Functional Assays - Quantifying Ligand Activity

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the ligand activate the receptor (agonist), block the activator (antagonist), or reduce its basal activity (inverse agonist)? The appropriate functional assay depends entirely on the target class.

G-Protein Coupled Receptors (GPCRs): Cannabinoid Receptors (CB1/CB2)

Many synthetic indole-3-carboxamides are potent cannabinoid receptor agonists.[13] CB1 and CB2 receptors are primarily coupled to the Gαi/o family of G-proteins.[14]

Signaling Pathway: Activation of a Gαi-coupled receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[15][16]

Caption: Canonical Gi/o signaling pathway for cannabinoid receptors.

Protocol 3: cAMP Accumulation Assay

This is the quintessential functional assay for Gαi-coupled receptors like CB1 and CB2.[17]

Scientific Principle: Since Gαi activation inhibits cAMP production, measuring a decrease from basal levels can be challenging. The standard approach is to first stimulate cells with forskolin , a direct activator of adenylyl cyclase, to generate a large, easily measurable amount of cAMP. A Gαi agonist will then cause a dose-dependent reduction of this forskolin-stimulated cAMP level.[16]

Step-by-Step Methodology (using a LANCE Ultra TR-FRET Kit):

-

Cell Culture: Use a cell line stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells).[17] Culture cells to ~80-90% confluency.

-

Cell Plating: Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. PDE inhibitors are critical as they prevent the enzymatic degradation of cAMP, thereby amplifying the signal and widening the assay window. Plate cells into a 384-well plate.

-

Ligand Addition (Antagonist Mode): To test for antagonist activity, first add the indole-3-carboxamide test compound and incubate for 15-30 minutes.

-

Agonist Stimulation:

-

For Agonist Screening: Add the indole-3-carboxamide test compound along with a fixed concentration of forskolin (typically 1-10 µM).

-

For Antagonist Screening: After pre-incubation with the test compound, add a mixture of forskolin and a known CB1/CB2 agonist (at its EC₈₀ concentration).

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody detection reagents. Incubate for 60 minutes at room temperature.

-

Measurement: Read the plate on a TR-FRET capable reader. High cAMP levels prevent the tracer and antibody from binding, resulting in a low TR-FRET signal. Low cAMP levels allow them to bind, producing a high TR-FRET signal.

-

Data Analysis: Convert the TR-FRET ratio to cAMP concentration using a standard curve. Plot cAMP concentration vs. log[ligand] to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Ion Channels: Transient Receptor Potential Ankyrin 1 (TRPA1)

Some indole and indazole carboxamides have been identified as antagonists of the TRPA1 ion channel, a key target for pain and inflammation.[18][19]

Mechanism of Action: TRPA1 is a non-selective cation channel primarily expressed in sensory neurons.[19][20] It is activated by various noxious stimuli, including pungent compounds like allyl isothiocyanate (AITC, from mustard oil) and cinnamaldehyde.[19] Activation leads to an influx of cations, most notably Ca²⁺, which triggers neuronal depolarization and pain signals.

Protocol 4: Calcium Flux Assay

This is the most direct and widely used method to measure the function of ion channels like TRPA1 in a high-throughput format.[21][22]

Scientific Principle: Cells are loaded with a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent dye. Upon binding to free intracellular Ca²⁺ that has entered through the activated TRPA1 channel, the dye's fluorescence intensity increases dramatically. An antagonist will block the channel, preventing Ca²⁺ influx and the subsequent increase in fluorescence.[23]

Caption: Antagonist workflow for a calcium flux assay.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing human TRPA1 into 384-well black, clear-bottom plates coated with poly-D-lysine.[22] Incubate for 24-48 hours.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid. Probenecid is essential as it blocks organic anion transporters in the cell membrane, preventing the premature efflux of the de-esterified dye.

-

Incubation: Remove the cell culture medium and add the dye loading buffer. Incubate for 60 minutes at 37°C in the dark.

-

Measurement (using a FLIPR or similar instrument):

-

Place the cell plate into the instrument, which allows for automated liquid handling and kinetic fluorescence reading.

-

Baseline: Measure the baseline fluorescence for 10-20 seconds.

-

Compound Addition: The instrument adds the indole-3-carboxamide antagonist at various concentrations to the wells.

-

Incubation: Incubate for 5-10 minutes online to allow the compound to interact with the channel.[22]

-

Agonist Addition: The instrument adds a TRPA1 agonist (e.g., cinnamaldehyde at an EC₈₀ concentration).

-

Kinetic Read: Immediately measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium influx.

-

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the antagonist to determine the IC₅₀.

Nuclear Receptors: Aryl Hydrocarbon Receptor (AhR)

Indole derivatives, including metabolites of tryptophan, are known endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[24] Characterizing the AhR activity of indole-3-carboxamides is important for understanding potential off-target effects or polypharmacology.

Signaling Pathway: In its inactive state, AhR resides in the cytoplasm. Ligand binding causes it to translocate to the nucleus, where it dimerizes with the ARNT protein. This complex then binds to specific DNA sequences called Xenobiotic Response Elements (XREs) in the promoter regions of target genes, driving their transcription. A primary target gene is CYP1A1.[25][26]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Protocol 5: AhR-Driven Reporter Gene Assay

This is a highly sensitive and specific method for quantifying AhR activation.

Scientific Principle: This assay uses a host cell line (e.g., HepG2 or H4IIE) that has been engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with multiple XREs. When an AhR agonist activates the signaling pathway, the AhR/ARNT complex binds to the XREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of AhR activation.

Step-by-Step Methodology:

-

Cell Plating: Seed the AhR reporter cell line into white, opaque 96-well plates suitable for luminescence measurements.

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-carboxamide test ligand. Include a vehicle control (e.g., 0.1% DMSO) and a positive control potent agonist (e.g., 1 nM TCDD).

-

Incubation: Incubate the cells for 16-24 hours. This extended time is necessary to allow for transcription and translation of the reporter protein.

-

Lysis and Detection: Remove the culture medium. Add a commercial luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) which lyses the cells and contains the luciferin substrate and necessary cofactors.

-

Measurement: Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.

-

Data Analysis: Normalize the data by expressing it as "fold induction" over the vehicle control. Plot the fold induction against the log concentration of the compound to determine the EC₅₀.

Section 3: Assay Selection Guide

Choosing the correct assay is paramount for efficient drug discovery. The following table provides a summary to guide your decision-making process based on the research question.

| Research Question | Primary Target Class | Recommended Primary Assay | Recommended Secondary Assay |

| Does my compound bind to CB1/CB2? What is its affinity? | GPCR | Radioligand or TR-FRET Binding | N/A |

| Is my compound a CB1/CB2 agonist or antagonist? | GPCR | cAMP Accumulation Assay | β-Arrestin Recruitment Assay |

| Does my compound block pain-sensing ion channels? | Ion Channel | Calcium Flux Assay | Electrophysiology (Patch Clamp) |

| Does my compound interact with xenobiotic pathways? | Nuclear Receptor | AhR Reporter Gene Assay | CYP1A1 Gene Expression (qPCR) |

Conclusion

The indole-3-carboxamide scaffold holds immense promise for the development of novel therapeutics. A systematic and mechanistically-informed approach to in vitro characterization is essential to unlock this potential. By progressing logically from binding to function, researchers can build a comprehensive pharmacological profile of their lead compounds. The protocols and insights provided in this guide are designed to serve as a robust foundation for these efforts, enabling the generation of high-quality, reproducible data that can confidently drive drug discovery programs forward.

References

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Retrieved February 20, 2026, from [Link]

-

Hill, S. J., & Baker, J. G. (2008). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology, 154(7), 1339–1350. Retrieved February 20, 2026, from [Link]

-

DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Retrieved February 20, 2026, from [Link]

-

Grote, A., & Laux, V. (2010). Establishment of recombinant cannabinoid receptor assays and characterization of several natural and synthetic ligands. Planta Medica, 76(11), 1205–1211. Retrieved February 20, 2026, from [Link]

-

Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 20, 2026, from [Link]

-

Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. In Methods in Molecular Biology. Springer. Retrieved February 20, 2026, from [Link]

-

Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 57–67. Retrieved February 20, 2026, from [Link]

-

Farré, D., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 13, 989714. Retrieved February 20, 2026, from [Link]

-

University of Iowa Flow Cytometry Facility. (n.d.). CALCIUM FLUX PROTOCOL. University of Iowa. Retrieved February 20, 2026, from [Link]

-

van Veldhoven, M. A. D., et al. (2022). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Methods in Molecular Biology, 2501, 147–159. Retrieved February 20, 2026, from [Link]

-

Steele, L. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Retrieved February 20, 2026, from [Link]

-

Gulcin, I., et al. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 651–658. Retrieved February 20, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved February 20, 2026, from [Link]

-

Sforza, M., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17530. Retrieved February 20, 2026, from [Link]

-

Materazzi, S., et al. (2018). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. Molecules, 23(10), 2469. Retrieved February 20, 2026, from [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 232. Retrieved February 20, 2026, from [Link]

-

Gholamzadeh, M., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2449–2472. Retrieved February 20, 2026, from [Link]

-

Minor, D. L. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved February 20, 2026, from [Link]

-